molecular formula C25H35NO9 B1140983 Nateglinide Acyl-beta-D-glucuronide CAS No. 183996-85-2

Nateglinide Acyl-beta-D-glucuronide

Cat. No.: B1140983
CAS No.: 183996-85-2
M. Wt: 493.5 g/mol
InChI Key: YTIRWNSTJVSCRW-AAJXCADTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide array of substances, including drugs, xenobiotics, and endogenous compounds like bilirubin (B190676) and hormones. nih.govnih.govwikipedia.org This process involves the conjugation of a glucuronic acid moiety from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.govwikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The primary outcome of glucuronidation is to increase the water solubility and polarity of lipophilic compounds, thereby facilitating their excretion from the body, typically via urine or bile. nih.govwikipedia.org This metabolic conversion is generally considered a detoxification process, as it often leads to pharmacologically inactive and less toxic metabolites. nih.gov Glucuronidation mainly takes place in the liver, but UGT enzymes are also present in other major organs such as the intestine, kidneys, and brain. wikipedia.orgnih.gov

The Significance of Carboxylic Acid-Containing Xenobiotics in Glucuronidation

Xenobiotics that contain a carboxylic acid group are of particular interest in the study of glucuronidation. These compounds can undergo bioactivation to form acyl glucuronides. nih.gov While glucuronidation is typically a detoxification pathway, acyl glucuronides can be reactive metabolites. nih.govdrughunter.com These reactive metabolites have the potential to covalently bind to proteins, a process that has been implicated in idiosyncratic drug toxicities. nih.govhyphadiscovery.com The formation of acyl glucuronides from carboxylic acid-containing drugs represents a critical area of research in drug metabolism and safety assessment. hyphadiscovery.com

Introduction to Nateglinide (B44641) as a Parent Compound

Nateglinide is an oral anti-diabetic agent belonging to the meglitinide (B1211023) class of drugs. wikipedia.orgnih.gov It is a D-phenylalanine derivative and is structurally distinct from sulfonylureas. fda.govdrugbank.com Nateglinide lowers blood glucose levels by stimulating the secretion of insulin (B600854) from the pancreatic beta-cells. wikipedia.orgfda.gov This action is achieved by closing ATP-dependent potassium channels on the beta-cell membrane, leading to depolarization and an influx of calcium, which in turn triggers insulin release. wikipedia.orgfda.gov A key characteristic of nateglinide is its rapid onset and short duration of action, which helps in controlling postprandial (after-meal) glucose spikes. drugbank.comdrugbank.com

Contextualization of Nateglinide Acyl-beta-D-glucuronide as a Metabolite

Nateglinide undergoes extensive metabolism in the human body. drugbank.comdrugs.com One of the metabolic pathways for nateglinide is direct glucuronidation of its carboxylic acid group, resulting in the formation of this compound. nih.gov This metabolite is one of several identified products of nateglinide's biotransformation. nih.govpharmgkb.org The metabolism of nateglinide primarily occurs in the liver, involving cytochrome P450 enzymes (CYP2C9 and CYP3A4) for hydroxylation, followed by glucuronide conjugation. fda.govdrugs.com While the major metabolites resulting from hydroxylation are less potent than the parent drug, the formation of the acyl glucuronide represents a significant metabolic route. drugs.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183996-85-2

Molecular Formula

C25H35NO9

Molecular Weight

493.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1

InChI Key

YTIRWNSTJVSCRW-AAJXCADTSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid;  Nateglinide Acyl Glucuronide; 

Origin of Product

United States

Enzymatic Formation and Biosynthesis of Nateglinide Acyl Beta D Glucuronide

Enzymatic Formation and Biosynthesis

The conjugation of nateglinide (B44641) with glucuronic acid to form Nateglinide Acyl-beta-D-glucuronide is an enzymatic process catalyzed by the Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) superfamily of enzymes. This reaction is a principal route of metabolism for nateglinide. drugbank.com

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Superfamily Involvement

The UGT enzyme superfamily is responsible for the glucuronidation of a wide array of compounds, including drugs, endogenous substances, and other foreign chemicals (xenobiotics). nih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from a high-energy donor molecule to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. nih.gov For carboxylic acid-containing drugs like nateglinide, this process results in the formation of an acyl glucuronide. nih.gov

While multiple UGT isoforms exist, specific members are recognized for their prominent role in the glucuronidation of carboxylic acids. Research has highlighted the particular importance of UGT1A9 and UGT2B7 in this metabolic pathway.

Role of UGT1A9 in Carboxylic Acid Glucuronidation: UGT1A9 is a key enzyme involved in the glucuronidation of a variety of compounds. nih.gov It is a major contributor to the glucuronidation of substances in the human liver and kidney. nih.gov Studies have demonstrated that UGT1A9 is one of the primary isoforms responsible for the glucuronidation of various drugs, including those with carboxylic acid functional groups. nih.gov

Role of UGT2B7 in Carboxylic Acid Glucuronidation: UGT2B7 is another critical enzyme in the glucuronidation of numerous drugs and endogenous compounds. nih.gov It is known to catalyze the formation of glucuronides for non-steroidal anti-inflammatory drugs (NSAIDs), which, like nateglinide, possess a carboxylic acid group. nih.gov UGT2B7 is considered a major isoform responsible for the glucuronidation of a wide range of xenobiotics. nih.gov

Potential Involvement of Other UGT Isoforms (e.g., UGT1A3): While UGT1A9 and UGT2B7 are major players, other isoforms may also contribute to the glucuronidation of carboxylic acids. For instance, UGT1A3 is known to be involved in the glucuronidation of bile acids. nih.gov The overlapping substrate specificities of UGT enzymes suggest a potential, albeit likely lesser, role for other isoforms in the formation of this compound. nih.gov

Role of Uridine 5'-Diphosphoglucuronic Acid (UDPGA) as Co-factor

The enzymatic conjugation of nateglinide by UGTs is critically dependent on the co-factor Uridine 5'-diphosphoglucuronic acid (UDPGA). nih.gov UDPGA serves as the activated form of glucuronic acid, providing the necessary chemical energy for the transfer reaction. nih.gov The synthesis of UDPGA itself is a multi-step process, primarily deriving from glucose. nih.gov The availability of UDPGA can be a rate-limiting factor in the glucuronidation process. nih.gov Studies have shown that the supply of UDPGA for glucuronidation is predominantly linked to glycogenolysis rather than gluconeogenesis. nih.gov

Mechanistic Aspects of Acyl Glucuronide Formation

The formation of an acyl glucuronide, such as this compound, involves a nucleophilic attack by the carboxylate group of the aglycone (nateglinide) on the anomeric carbon of UDPGA. This reaction is catalyzed by the UGT enzyme and results in the formation of a β-D-glucuronide and the release of UDP. nih.gov The resulting acyl glucuronide is characterized by an ester linkage between the carboxylic acid of the drug and the glucuronic acid moiety.

Acyl glucuronides are known to be reactive metabolites. nih.gov Upon formation, the 1-β-acyl glucuronide can undergo intramolecular rearrangement, a process known as acyl migration, to form 2-, 3-, and 4-β isomers. nih.gov These isomers can then undergo reversible anomerization to their corresponding α-isomers. nih.gov This reactivity has been a subject of interest in drug metabolism studies.

Recombinant UGT Systems for Isoform-Specific Characterization

To pinpoint exactly which UGT isoform(s) are responsible for the formation of this compound, researchers use recombinant UGT systems. nih.gov This "reaction phenotyping" approach involves incubating the drug with a panel of individual human UGT enzymes that have been expressed in cell lines (e.g., baculovirus-infected insect cells). evotec.comcreative-bioarray.com

By measuring the activity of each individual UGT isoform towards nateglinide, scientists can determine the relative contribution of each enzyme to the drug's glucuronidation. creative-bioarray.com This method is the gold standard for identifying the specific enzymes involved in a metabolic pathway. nih.gov For many drugs, this has revealed that isoforms such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are significant contributors to the glucuronidation of carboxylic acids. nih.gov While this is the established methodology, the results of such specific UGT phenotyping studies for nateglinide have not been published.

Table 2: Common UGT Isoforms and Their Role in Drug Metabolism

UGT Isoform Typical Substrates Relevance to Nateglinide
UGT1A1 Bilirubin (B190676), SN-38 (active metabolite of Irinotecan), various drugs A potential candidate for nateglinide glucuronidation due to its broad substrate specificity.
UGT1A3 Telmisartan, Ezetimibe A potential candidate for metabolizing the carboxylic acid group of nateglinide.
UGT1A4 Lamotrigine, various amines Generally associated with N-glucuronidation, less likely for an acyl glucuronide.
UGT1A9 Propofol, Mycophenolic acid A major hepatic UGT that metabolizes a wide range of drugs, making it a strong candidate.

| UGT2B7 | Morphine, Zidovudine, NSAIDs with carboxylic acids | A key enzyme for the glucuronidation of many drugs containing carboxylic acids; a very likely candidate for nateglinide. |

Chemical Reactivity and Stability of Nateglinide Acyl Beta D Glucuronide

Overview of Acyl Glucuronide Instability under Physiological Conditions

Acyl glucuronides are recognized as chemically reactive metabolites. researchgate.net Unlike ether glucuronides, the ester bond in acyl glucuronides is labile, particularly at physiological pH (around 7.4). currentseparations.compharmgkb.org This inherent instability leads to two primary non-enzymatic reactions: intramolecular acyl migration and hydrolysis back to the parent aglycone. currentseparations.comnih.gov The stability of these metabolites is influenced by several factors, including pH, temperature, and the chemical structure of the aglycone (the parent drug). researchgate.netnih.govclinpgx.org Under physiological conditions, the initially formed 1-O-β-acyl glucuronide can rearrange to form various positional isomers and anomers, or hydrolyze to release the parent drug. rsc.orgnih.gov This reactivity has been linked to the toxic properties of some carboxylic acid-containing drugs, as the rearranged isomers can covalently bind to proteins, potentially leading to adverse immune reactions. currentseparations.comnih.gov

Mechanisms of Intramolecular Rearrangement: Acyl Migration

The principal pathway for the degradation of 1-O-β-acyl glucuronides is intramolecular rearrangement, also known as acyl migration. nih.gov This process involves the transfer of the acyl group (the nateglinide (B44641) moiety) from its initial C-1 position on the glucuronic acid ring to the hydroxyl groups at the C-2, C-3, or C-4 positions. currentseparations.com The mechanism is believed to proceed via an intramolecular nucleophilic attack by an adjacent hydroxyl group on the carbonyl carbon of the ester, forming a tetrahedral orthoacid intermediate which then collapses to the migrated product. researchgate.net This rearrangement is a pH-dependent process. nih.gov

Upon formation in the body, the 1-O-β-acyl glucuronide of nateglinide can undergo acyl migration to yield a mixture of positional isomers. nih.govnih.gov The acyl group can shift from the anomeric C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid moiety, resulting in the formation of 2-O-, 3-O-, and 4-O-acyl glucuronides. currentseparations.comnih.gov These isomers are more stable than the parent 1-O-β-acyl conjugate but are generally not substrates for β-glucuronidase, an enzyme that cleaves the β-glucuronide bond. nih.gov The relative abundance of these isomers can vary, and their formation is a key aspect of acyl glucuronide chemistry. currentseparations.com

Table 1: Positional Isomers and Anomers of Acyl Glucuronides
Isomer TypeDescriptionFormation PathwayKey Characteristics
1-O-β-Acyl GlucuronideThe initial, metabolically formed conjugate.Enzymatic conjugation by UGTs.Chemically least stable; substrate for β-glucuronidase.
2-, 3-, and 4-O-Acyl GlucuronidesPositional isomers formed by the shifting of the acyl group.Intramolecular acyl migration from the C-1 position. nih.govnih.govGenerally more stable than the 1-O-β isomer; not substrates for β-glucuronidase. nih.gov
α-AnomersStereoisomers at the C-1 (anomeric) carbon.Anomerization, often proceeding through a ring-opened aldehyde intermediate. nih.govdoria.fiCannot be cleaved by β-glucuronidases. nih.gov

In addition to acyl migration, the 2-, 3-, and 4-β positional isomers can undergo reversible anomerization to their corresponding α-isomers. nih.gov Anomerization refers to the inversion of the stereochemistry at the anomeric carbon (C-1) of the glucuronic acid ring. This process is thought to require the ring to open, forming a transient hexuronic acid intermediate that contains a free aldehyde group. nih.gov This ring-opening and closing allows for the formation of the thermodynamically more stable anomer. Anomerization has been noted to be more predominant at lower pH values. nih.gov The resulting α-isomers, like the 2-, 3-, and 4-positional isomers, are not substrates for β-glucuronidases, which are specific for the β-configuration. nih.gov

Mechanisms of Hydrolysis

Hydrolysis is the second major degradation pathway for Nateglinide Acyl-beta-D-glucuronide, leading to the cleavage of the ester bond and the release of the parent compound, nateglinide, and D-glucuronic acid. nih.gov This process can occur both non-enzymatically and enzymatically.

The metabolically formed 1-O-β-acyl glucuronide is a substrate for β-glucuronidases, which are enzymes that specifically hydrolyze β-D-glucuronides. nih.govnih.gov This enzymatic cleavage efficiently releases the aglycone (nateglinide). However, the positional isomers (2-O, 3-O, and 4-O) and the α-anomers formed through intramolecular rearrangement are not recognized and therefore not hydrolyzed by β-glucuronidases. nih.govnih.gov In addition to β-glucuronidases, other hydrolytic enzymes such as carboxylesterases may also contribute to the cleavage of the acyl glucuronide ester bond, although the primary enzymatic pathway is typically considered to be via β-glucuronidase.

Table 2: Mechanisms of Hydrolysis for Acyl Glucuronides
Hydrolysis TypeMechanismSubstrate(s)Key Factors
Non-enzymaticChemical cleavage of the ester bond by water. currentseparations.comnih.govAll isomers (1-O-β, positional isomers, α-anomers).pH-dependent; occurs under physiological conditions. nih.gov
Enzymatic (β-Glucuronidase)Enzyme-catalyzed cleavage of the glucuronide bond. nih.govSpecifically the 1-O-β-acyl glucuronide. nih.govIsomers formed by acyl migration and anomerization are resistant. nih.govnih.gov
Enzymatic (Esterases)Potential enzyme-catalyzed cleavage of the ester linkage.Likely the 1-O-β-acyl glucuronide and potentially other isomers.Contributes to overall hydrolysis alongside β-glucuronidases.

Covalent Adduct Formation by Nateglinide Acyl-β-D-glucuronide

Acyl glucuronides are electrophilic and can react with nucleophilic functional groups on proteins and other biological macromolecules. nih.gov This covalent binding can alter the structure and function of the target molecule, potentially leading to toxicity. nih.gov Two primary mechanisms for covalent adduct formation by acyl glucuronides have been identified: transacylation and glycation.

Transacylation involves the transfer of the acyl group (the nateglinide moiety) from the glucuronic acid to a nucleophilic residue on a protein, such as the amino group (-NH2) of lysine (B10760008), the thiol group (-SH) of cysteine, or the hydroxyl group (-OH) of serine or threonine. researchgate.net This process results in the formation of a stable amide or ester bond between the drug and the protein, releasing the glucuronic acid moiety. This direct acylation is a significant pathway for the formation of covalent adducts. researchgate.net The rate of transacylation is influenced by the chemical structure of the acyl glucuronide and the local environment. researchgate.net

Table 1: Nucleophilic Residues in Proteins Targeted by Acyl Glucuronides

Nucleophilic ResidueFunctional GroupType of Bond Formed with Acyl Group
LysineAmino (-NH2)Amide
CysteineThiol (-SH)Thioester
SerineHydroxyl (-OH)Ester
ThreonineHydroxyl (-OH)Ester

Acyl glucuronides can undergo intramolecular rearrangement, where the acyl group migrates from the C-1 hydroxyl group of the glucuronic acid to other positions, forming positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). nih.gov Some of these isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde can then react with nucleophilic groups on proteins, particularly the amino groups of lysine residues, to form a Schiff base (imine). The subsequent rearrangement of the Schiff base leads to the formation of a stable ketoamine adduct, a process known as the Amadori rearrangement. nih.gov This glycation mechanism results in the covalent attachment of both the drug and the glucuronic acid moiety to the protein. nih.gov

In vitro studies with various acyl glucuronides have identified several target macromolecules. Human serum albumin (HSA) is a major target for covalent modification by reactive acyl glucuronides due to its high concentration in plasma and the presence of numerous nucleophilic residues. nih.govdntb.gov.uaspringernature.com Other proteins that have been shown to be modified by acyl glucuronides in in vitro systems include UDP-glucuronosyltransferases (UGTs), the enzymes responsible for their formation. dntb.gov.ua While these studies have been conducted with other drugs, it is plausible that Nateglinide Acyl-β-D-glucuronide could also form adducts with these and other proteins. However, specific studies identifying the protein targets of Nateglinide Acyl-β-D-glucuronide are lacking.

Factors Influencing Nateglinide Acyl-β-D-glucuronide Stability and Reactivity

The stability and reactivity of acyl glucuronides are influenced by several factors, including pH and the chemical structure of the aglycone (the drug moiety).

The pH of the surrounding medium has a significant impact on the stability and rearrangement of acyl glucuronides. clinpgx.org Generally, these compounds are more stable at acidic pH and their degradation rate increases with increasing pH. nih.gov Intramolecular acyl migration is also pH-dependent, with the rate of rearrangement often increasing at neutral to slightly alkaline pH. nih.gov This is a critical consideration for the in vivo environment, where pH can vary in different tissues and cellular compartments.

Table 2: General pH-Dependent Behavior of Acyl Glucuronides

pH RangeGeneral StabilityPredominant Reaction
Acidic (e.g., < 6)More StableHydrolysis may be favored over rearrangement
Neutral (e.g., 7.4)Less StableAcyl migration and hydrolysis occur
Alkaline (e.g., > 8)Least StableIncreased rate of hydrolysis and rearrangement

The chemical structure of the parent drug plays a crucial role in determining the reactivity of its acyl glucuronide metabolite. nih.gov Both electronic and steric factors of the aglycone influence the electrophilicity of the carbonyl carbon in the ester linkage and, consequently, the susceptibility of the acyl glucuronide to nucleophilic attack and acyl migration. nih.govnih.gov For instance, electron-withdrawing groups near the carboxylic acid function can increase the reactivity of the corresponding acyl glucuronide, while bulky substituents near the ester bond can sterically hinder nucleophilic attack and reduce reactivity. nih.govnih.govnih.gov The specific structural features of nateglinide, including its N-acyl-D-phenylalanine derivative structure, will determine the intrinsic reactivity of its acyl glucuronide. However, without specific experimental data, a precise prediction of its reactivity relative to other acyl glucuronides is not possible.

Metabolic Disposition and Elimination Pathways of Nateglinide Acyl Beta D Glucuronide

Transport Mechanisms of Acyl Glucuronides

The transport of acyl glucuronides, including Nateglinide (B44641) Acyl-beta-D-glucuronide, across biological membranes is a complex process that relies on specialized carrier proteins due to their polar nature. nih.gov

Carrier-Mediated Transport across Biological Membranes

Acyl glucuronides are generally unable to passively diffuse across the lipid bilayers of cell membranes. Instead, their movement is facilitated by carrier-mediated transport systems. nih.govnih.gov These transport proteins recognize and bind to the acyl glucuronide molecules, undergoing conformational changes to move them across the membrane. nih.gov This process is essential for the distribution and elimination of these metabolites.

Hepatic Transport Systems and Concentration Gradients (Sinusoidal, Hepatocyte, Biliary)

The liver plays a central role in the disposition of acyl glucuronides. nih.gov Hepatic transport systems are responsible for the movement of these metabolites from the sinusoidal blood into the hepatocytes and subsequently into the bile for elimination. nih.gov This transport is an active process that establishes significant concentration gradients between these compartments. nih.gov For instance, the concentration of acyl glucuronides can be approximately 50-fold higher in hepatocytes and up to 5,000-fold higher in bile compared to the sinusoidal circulation. nih.gov This demonstrates the efficiency of the hepatic transport systems in clearing acyl glucuronides from the bloodstream and concentrating them for excretion.

Role of Organic Anion Transporters (OATPs, OATs) in Glucuronide Disposition

Organic Anion Transporters (OATPs) and Organic Anion Transporters (OATs) are families of transporter proteins that play a crucial role in the disposition of a wide range of compounds, including glucuronide conjugates. nih.govnih.gov OATPs are primarily involved in the uptake of large, hydrophobic organic anions from the blood into the liver, while OATs typically transport smaller, more hydrophilic organic anions. nih.gov These transporters are located on the sinusoidal membrane of hepatocytes and are key determinants of the hepatic clearance of many drugs and their metabolites. While the specific involvement of OATPs and OATs in the transport of Nateglinide Acyl-beta-D-glucuronide is not explicitly detailed in the provided search results, their established role in the disposition of other acyl glucuronides suggests they are likely involved. Genetic variations in these transporters can influence the pharmacokinetics of their substrates. pharmgkb.org

Excretion Pathways of Acyl Glucuronides in Preclinical Models (e.g., Biliary, Urinary)

The excretion of acyl glucuronides from the body occurs primarily through two main pathways: biliary and urinary excretion. nih.gov

Biliary Excretion: Following transport into the hepatocytes, acyl glucuronides can be actively secreted into the bile. This is a major elimination route for many glucuronide conjugates. nih.gov

Urinary Excretion: Acyl glucuronides that are not cleared by the liver can be eliminated through the kidneys via urinary excretion. nih.gov

In the context of nateglinide metabolism, the parent drug and its metabolites are predominantly excreted in the urine. nih.govdrugbank.com While specific data on the excretion of this compound in preclinical models is not available in the provided search results, the general principles of acyl glucuronide elimination suggest that both biliary and urinary pathways would be involved.

Analytical Methodologies for the Characterization and Quantification of Nateglinide Acyl Beta D Glucuronide

Chromatographic Techniques

Chromatographic methods are fundamental in separating Nateglinide (B44641) Acyl-beta-D-glucuronide from its parent compound and other metabolites, ensuring accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nateglinide and its metabolites. nih.govmarmara.edu.trnih.govnih.gov Coupled with Ultraviolet (UV) detection, typically at a wavelength of 210 nm, HPLC provides a robust and accessible method for quantification. nih.govmarmara.edu.trnih.gov The separation is commonly achieved using a reversed-phase column, such as a C18 column. marmara.edu.trnih.gov

Method parameters are optimized to ensure adequate resolution and sensitivity. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer like phosphate (B84403) buffer or trifluoroacetic acid is often employed in an isocratic or gradient elution mode. marmara.edu.trnih.gov The flow rate is generally maintained around 1.0 to 1.5 mL/min. marmara.edu.trnih.gov These methods demonstrate good linearity over a specific concentration range, with correlation coefficients often exceeding 0.99, indicating a strong relationship between the detector response and the analyte concentration. marmara.edu.tr

While many published HPLC-UV methods focus on the parent drug, nateglinide, the principles are adaptable for the quantification of its glucuronide metabolite. The inherent structural similarity allows for the modification of existing methods to specifically target and quantify Nateglinide Acyl-beta-D-glucuronide.

Table 1: Representative HPLC-UV Method Parameters for Nateglinide Analysis

ParameterCondition 1Condition 2
Column ACE C18 (150 x 4.6 mm, 5.0 µm) marmara.edu.trHypersil ODS C18 (250 mm, 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and 0.05% trifluoroacetic acid (25:25, v/v) marmara.edu.tr10 mM phosphate buffer (pH 2.5) and acetonitrile (35:65, v/v) nih.gov
Flow Rate 1.5 mL/min marmara.edu.tr1.0 mL/min nih.gov
Detection UV at 210 nm marmara.edu.trUV at 210 nm nih.gov
Linearity Range 0.2846-1.0125 mg/mL marmara.edu.tr100.74–3329.83 ng/mL nih.gov
Correlation Coefficient (r²) >0.99 marmara.edu.tr0.999 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and selective technique for the definitive identification and quantification of this compound. researchgate.netresearchgate.netresearchgate.net This method is particularly crucial for analyzing complex biological matrices where the concentration of the metabolite may be low. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from interfering substances, followed by its specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.netnih.gov

The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection. researchgate.net For acyl glucuronides, which can be unstable, careful sample handling and method development are essential to prevent degradation and ensure accurate quantification. nih.gov The use of authentic glucuronide standards is ideal for method validation, though semi-quantitative approaches can be employed when standards are unavailable. researchgate.net The high selectivity of LC-MS/MS allows for direct measurement of glucuronides without the need for enzymatic hydrolysis, which was a common practice in older methods. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC. researchgate.net This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. The improved resolution provided by UPLC is particularly advantageous for separating structurally similar compounds, such as isomers of acyl glucuronides, which can be challenging with standard HPLC methods. nih.gov The increased speed of UPLC also allows for higher sample throughput, which is beneficial in drug metabolism and pharmacokinetic studies.

Spectrometric Techniques

Spectrometric techniques are indispensable for the structural elucidation and accurate mass determination of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of metabolites like this compound. nih.gov While mass spectrometry provides information about the molecular weight and elemental composition, NMR spectroscopy provides detailed information about the connectivity of atoms within the molecule. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to determine the precise site of glucuronidation. nih.gov

In the case of acyl glucuronides, NMR can confirm that the glucuronic acid moiety is attached to the carboxylic acid group of nateglinide. nih.gov The chemical shifts and coupling constants of the protons and carbons in both the nateglinide and glucuronic acid portions of the molecule provide definitive structural proof. nih.govnih.gov Although obtaining sufficient quantities of a metabolite for NMR analysis can be challenging, it remains the gold standard for structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the accurate mass of this compound, which in turn allows for the determination of its elemental composition. nih.govnih.gov This high degree of mass accuracy, typically within a few parts per million (ppm), helps to distinguish the metabolite from other co-eluting compounds with similar nominal masses. researchgate.net

HRMS is often coupled with liquid chromatography (LC-HRMS) to provide both separation and highly accurate mass measurement in a single analysis. nih.gov The data obtained from HRMS can be used to confirm the identity of the metabolite by comparing the measured mass to the theoretical mass calculated from its chemical formula. This technique is invaluable in metabolite identification studies, providing a high level of confidence in the proposed structure before undertaking more time-consuming analyses like NMR. nih.govresearchgate.net

In Vitro Assays for Reactivity and Stability Assessment

The in vitro assessment of this compound's reactivity and stability is a critical step in its characterization. These assays provide valuable insights into its behavior under physiological conditions, which is essential for drug development and safety assessment.

Half-Life Determination in Buffer Systems

The determination of the half-life of this compound in buffer systems is a fundamental assay for evaluating its stability. nih.gov This is typically carried out by incubating the compound in a phosphate buffer at a physiological pH of 7.4 and a temperature of 37°C. nih.gov The degradation of the 1-O-β isomer is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.com The disappearance of the parent compound is used to calculate its half-life, which serves as an index of its reactivity. springernature.com

Acyl glucuronides with longer half-lives (e.g., ≥ 10 hours) are generally considered to be more stable and less reactive. nih.gov In contrast, those with shorter half-lives are more prone to degradation and may have a higher potential for reactivity. nih.gov The stability of acyl glucuronides can be influenced by the structure of the aglycone. For instance, increased steric hindrance around the carbonyl group can lead to a longer half-life.

Table 1: Representative Half-Lives of Acyl Glucuronides in Buffer (pH 7.4, 37°C)

Drug CategoryExample CompoundHalf-Life (hours)Reactivity Profile
SafeIbuprofen>10Low
WarningDiclofenac1-2Moderate
WithdrawnZomepirac<1High

Monitoring of Acyl Migration Products by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for monitoring the acyl migration of this compound. nih.gov Acyl migration is a process where the acyl group moves from the 1-O-β position to other positions on the glucuronic acid moiety, resulting in the formation of isomeric products. researchgate.net This can be a challenging analysis as it requires the chromatographic separation of the unmigrated 1-β-acyl glucuronide from its isomers. nih.gov

The number of peaks observed in the LC-MS chromatogram can be used as a measure of the acyl migration potential. nih.gov Acyl glucuronides that are considered "safe" often show a single chromatographic peak, indicating no significant rearrangement. In contrast, those in the "warning" and "withdrawn" categories may exhibit multiple peaks, suggesting a higher degree of instability and reactivity. nih.gov Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the parent compound and its isomers. scite.ai

18O-Incorporation Assays for Stability Assessment

A more recent and high-throughput method for assessing the stability of acyl glucuronides is the ¹⁸O-incorporation assay. nih.gov This method is based on the rate of ¹⁸O incorporation from [¹⁸O]water and is compatible with high-throughput bioanalytical LC-MS workflows. nih.gov A key advantage of this assay is that it does not require the chromatographic separation of the acyl glucuronide isomers, which simplifies the workflow and eliminates the need for developing specific LC methods for each compound. nih.gov

In this assay, the acyl glucuronide is incubated in the presence of [¹⁸O]water. The rate of ¹⁸O incorporation has been shown to correlate well with the migration tendency of the acyl glucuronide. nih.gov This method can be used with both synthetic reference standards and in situ-generated acyl glucuronides from human hepatic microsomal fractions, making it a valuable tool for assessing liability in early drug discovery. nih.gov

Biosynthetic Preparation and Purification Methods for Reference Standards

The availability of pure reference standards for this compound is essential for conducting accurate analytical studies. These standards can be obtained through either chemical synthesis or biosynthesis. axios-research.comhyphadiscovery.comscbt.comnih.gov

Biosynthetic methods often utilize in vitro systems, such as human liver microsomes fortified with UDP-glucuronic acid (UDPGA), to produce the acyl glucuronide. springernature.com Microbial biotransformation is another effective method for generating these metabolites, which can be scaled up to produce larger quantities. hyphadiscovery.com Following biosynthesis, the acyl glucuronide must be purified from the reaction mixture. This is typically achieved using chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov The purified standard's structure is then confirmed using analytical methods such as NMR and mass spectrometry. researchgate.netnih.gov

Table 2: Comparison of Preparation Methods for Acyl Glucuronide Standards

MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis Involves multi-step organic reactions to build the molecule. nih.govgoogle.comCan produce large quantities; high purity can be achieved.Can be complex and time-consuming; may require protecting groups. rsc.org
Biosynthesis (Microsomes) Uses liver microsomes and cofactors to mimic in vivo metabolism. springernature.comProduces the biologically relevant isomer.Lower yields; purification can be challenging.
Biosynthesis (Microbial) Employs microorganisms to carry out the glucuronidation reaction. hyphadiscovery.comScalable; can produce metabolites that are difficult to synthesize chemically.Requires screening of microbial strains; purification is necessary.

Comparative Metabolism and Species Differences of Nateglinide Acyl Beta D Glucuronide Formation

Interspecies Variability in Acyl Glucuronidation Rates and Profiles

The formation of acyl glucuronides, such as that of nateglinide (B44641), is known to be subject to significant interspecies differences. nih.gov While some animal species may show a high capacity for this bioconjugation, others may exhibit minimal or no activity. For instance, rabbits and guinea pigs often demonstrate a high capacity for N-glucuronidation, a similar process involving the conjugation of glucuronic acid to a nitrogen atom. nih.gov

In humans, nateglinide is extensively metabolized, with the primary route of elimination being through the urine (83%) and a smaller portion through feces (10%). drugbank.com The metabolism primarily involves hydroxylation followed by glucuronidation. drugbank.com While the major metabolites resulting from hydroxylation have less antidiabetic activity, the direct glucuronidation of the carboxylic acid group of nateglinide to form the acyl glucuronide is also a notable pathway. drugbank.comnih.gov

Studies have shown that N-glucuronidation rates in humans can be much higher than in common laboratory animals, a difference largely attributed to the activity of specific UGT enzymes. hyphadiscovery.com This variability is not merely quantitative; the profile of metabolites can also differ significantly between species. The absence of certain N-glucuronide metabolites in the urine of some animal species may not necessarily indicate an inability to form them, as these conjugates might be excreted in the bile instead. nih.gov

Table 1: Interspecies Comparison of Nateglinide Metabolism

SpeciesPrimary Route of ExcretionMajor Metabolic PathwaysFormation of Acyl GlucuronideReference
Humans Urine (83%), Feces (10%)Hydroxylation, GlucuronidationPresent drugbank.com
Rats Bile, UrineHydroxylationStudied in Goto-Kakizaki rats nih.gov
Dogs Not specifiedNot specifiedStudied in conscious fasted dogs nih.gov

This table is generated based on available data and may not be exhaustive.

Comparative UGT Enzyme Activities across Species

The observed interspecies variability in glucuronidation is a direct consequence of differences in the expression and activity of UGT enzymes. nih.gov The UGT superfamily of enzymes is divided into families and subfamilies, with UGT1 and UGT2 families being primarily responsible for drug glucuronidation. nih.gov

In humans, the metabolism of nateglinide is primarily mediated by the cytochrome P450 isoenzymes CYP2C9 (70%) and CYP3A4 (30%), which are responsible for the initial hydroxylation steps. drugbank.compharmgkb.org The subsequent glucuronidation is carried out by various UGT enzymes. While specific UGTs involved in nateglinide acyl glucuronidation are not explicitly detailed in the provided context, it is known that different UGT isoforms have distinct substrate specificities. For example, UGT1A4 and UGT2B10 are significantly involved in N-glucuronidation in humans, and rodents lack a human UGT1A4 homologue gene. hyphadiscovery.com This genetic difference can be a major barrier to accurately predicting drug glucuronidation in humans based on animal data. hyphadiscovery.com

The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, which can lead to interindividual differences in drug metabolism within the same species. pharmgkb.org

Impact of Species Differences on Preclinical Metabolic Profiling

The significant species differences in nateglinide metabolism, particularly in the formation of its acyl glucuronide, have profound implications for preclinical metabolic profiling. Animal models are crucial in the early stages of drug development to assess the metabolic fate and potential toxicity of a new chemical entity. frontiersin.org However, if the metabolic profile in the chosen animal model does not accurately reflect that in humans, the predictive value of these studies can be severely compromised. nih.gov

The disparity in metabolic pathways can also complicate the interpretation of toxicology studies. A metabolite that is unique to humans or is present in much higher concentrations in humans compared to test animals could be responsible for an adverse drug reaction that was not predicted by preclinical studies. nih.gov

Implications for Translating In Vitro and Animal Data

The ultimate goal of preclinical studies is to provide data that can be reliably translated to the human clinical setting. nih.gov However, the species-specific nature of drug metabolism, as exemplified by nateglinide glucuronidation, presents a significant challenge to this translation. plos.org

To bridge this translational gap, several strategies are employed:

Use of Human-Derived In Vitro Systems: Human liver microsomes and recombinant human UGT enzymes are valuable tools for identifying the specific enzymes involved in the metabolism of a drug candidate and for studying the kinetics of these reactions. nih.govnih.gov These systems can provide a more accurate picture of human metabolism than animal models alone.

Selection of Appropriate Animal Models: Careful selection of animal species that most closely mimic human metabolism is crucial. This often involves conducting pilot metabolic studies in various species to identify the one with the most similar metabolic profile.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro metabolic data with physiological parameters to simulate the pharmacokinetics of a drug in different species, including humans. These models can help to predict human pharmacokinetics from preclinical data and to understand the impact of species differences in metabolism.

Ultimately, a comprehensive understanding of the interspecies differences in the formation of Nateglinide Acyl-beta-D-glucuronide is essential for the successful development of nateglinide and other drugs that undergo significant glucuronidation. By combining data from in vitro studies, carefully selected animal models, and advanced modeling techniques, researchers can improve the accuracy of their predictions and facilitate a smoother transition from preclinical to clinical development.

Research Significance and Future Directions in Nateglinide Acyl Beta D Glucuronide Studies

Nateglinide (B44641) Acyl-beta-D-glucuronide as a Model for Understanding Acyl Glucuronide Chemistry and Biology

The formation of Nateglinide Acyl-beta-D-glucuronide is a result of the direct glucuronidation of the parent drug's carboxylic acid group. This metabolic pathway is common for many drugs containing a carboxyl moiety. Acyl glucuronides are esters and are known to be chemically reactive. They can undergo intramolecular rearrangement, a process known as acyl migration, to form various positional isomers (2-O, 3-O, and 4-O-esters). These isomers, unlike the initially formed 1-O-beta-glucuronide, are not substrates for the beta-glucuronidase enzyme.

This inherent instability and reactivity are central to why compounds like this compound are of significant interest. The study of their behavior provides a model for understanding potential toxicities associated with this class of metabolites. The reactivity can lead to the formation of covalent adducts with proteins and other macromolecules, a mechanism that has been implicated in adverse drug reactions for some carboxylic acid drugs. nih.govnih.gov By examining the structural features of nateglinide—such as the steric and electronic properties around its carboxylic acid group—researchers can infer its potential reactivity relative to other well-studied acyl glucuronides. nih.gov

The general principles of acyl glucuronide reactivity, such as hydrolysis and acyl migration, are directly applicable to this compound. nih.gov Therefore, it serves as a practical example for illustrating these fundamental chemical and biological processes, even if it has not been as extensively used as a model compound as some other drug metabolites.

Advancements in Analytical Approaches for Acyl Glucuronide Characterization

The characterization of acyl glucuronides is challenging due to their instability. However, significant progress in analytical technology has enabled more robust detection and quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for analyzing nateglinide and its metabolites, including the acyl glucuronide conjugate. nih.gov

Modern analytical strategies focus on minimizing the degradation of these labile metabolites during sample collection, storage, and analysis. nih.gov Key advancements applicable to the study of this compound include:

LC-MS/MS: This technique provides the sensitivity and specificity needed to detect and quantify low levels of the metabolite in complex biological matrices like plasma and urine. It can also be used to monitor the degradation and acyl migration of the glucuronide over time. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS allows for the accurate mass measurement of the metabolite and its degradation products, aiding in their unambiguous identification.

In Vitro Synthesis and Stability Assays: Researchers can synthesize this compound in vitro using human liver microsomes. The stability of the generated metabolite can then be assessed by monitoring its disappearance and the formation of isomers over time, providing a half-life value that serves as an index of its reactivity. nih.gov

Derivatization Techniques: Chemical derivatization can be employed to distinguish between different types of glucuronides (acyl, O-, N-), which is particularly useful when a molecule has multiple potential sites for glucuronidation. rsc.org

These analytical tools are crucial for building a comprehensive picture of the formation, disposition, and chemical behavior of this compound.

Table 1: Analytical Techniques for Acyl Glucuronide Characterization

Technique Application Key Advantages
HPLC-UV Quantification of parent drug and major metabolites. Robust, reproducible, widely available.
LC-MS/MS Sensitive detection and quantification of metabolites in biological fluids; monitoring of degradation pathways. High sensitivity and specificity; structural information from fragmentation.
HRMS Unambiguous identification of metabolites and adducts. High mass accuracy.
NMR Spectroscopy Structural elucidation of purified metabolites and isomers. Provides detailed structural information.
In Vitro Assays Assessment of metabolite stability and reactivity (e.g., half-life, protein binding). Controlled environment to study specific reactions.
Chemical Derivatization Differentiation of glucuronide isomers and conjugation sites. Provides structural certainty.

Theoretical and Computational Modeling of Acyl Glucuronide Behavior

In recent years, theoretical and computational models have become valuable tools for predicting the reactivity of acyl glucuronides, reducing the reliance on extensive laboratory experiments. These models can be applied to this compound to estimate its behavior.

Kinetic modeling and density functional theory (DFT) are two such approaches. rsc.org These methods can:

Predict Degradation Rates: By calculating the activation energy for the transacylation reaction (acyl migration), it is possible to predict the degradation rate of the 1-beta anomer. rsc.org

Elucidate Reaction Mechanisms: Computational models can reveal details about the transition states and the influence of molecular geometry, such as hydrogen bonding, on the reactivity of the glucuronide conjugate. rsc.org

Develop Structure-Property Relationships: By analyzing a series of related compounds, researchers can develop models that link specific structural features (e.g., electronic properties of the carbonyl carbon, steric hindrance) to the observed reactivity. nih.govrsc.org

For this compound, these models could provide valuable insights into its likely stability and propensity for acyl migration compared to other known acyl glucuronides, guiding further experimental investigation.

Integration of In Vitro Metabolism and Reactivity Data in Academic Research

Academic research often integrates in vitro metabolism studies with reactivity assessments to understand the potential biological consequences of metabolite formation. For a compound like nateglinide, this involves a multi-step process:

In Vitro Metabolism: Nateglinide is incubated with human liver microsomes or recombinant UGT enzymes to generate its acyl glucuronide metabolite. nih.govpharmgkb.org This step confirms the metabolic pathway and provides the necessary material for subsequent experiments.

Reactivity Assessment: The generated this compound is then studied under physiological conditions (pH 7.4, 37°C) to determine its chemical stability. nih.gov The rate of disappearance of the parent 1-O-beta isomer and the formation of its rearranged isomers are measured, typically using LC-MS. nih.gov

Covalent Binding Studies: To assess the potential for forming protein adducts, the acyl glucuronide can be incubated with a model protein like human serum albumin. The extent of covalent binding is then quantified, providing another measure of reactivity. nih.gov

This integrated approach allows researchers to classify the reactivity of this compound and compare it to other drugs. For instance, acyl glucuronides are sometimes categorized as "safe," "warning," or "withdrawn" based on the known safety profiles of the parent drugs, and their in vitro reactivity is correlated with these categories. nih.gov

Contribution to the Broader Understanding of Acyl Glucuronide Metabolism and Disposition Beyond Nateglinide

While specific studies on this compound are not as prevalent as for some other compounds, its study contributes to the broader knowledge base of acyl glucuronide metabolism. As a drug that is extensively metabolized, with its acyl glucuronide being one of several identified metabolites in humans, it provides another data point in the vast landscape of drug metabolism. nih.gov

The investigation into nateglinide's metabolic fate, including glucuronidation, reinforces the importance of this pathway for carboxylic acid-containing drugs. nih.gov It highlights that even for drugs that are primarily metabolized through oxidation (as is the case for nateglinide), direct glucuronidation can still be a relevant clearance pathway. nih.govpharmgkb.org

Q & A

Basic: What are the validated chromatographic methods for quantifying Nateglinide Acyl-beta-D-glucuronide in pharmacokinetic studies?

Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 220 nm is a standard method. Key parameters include:

  • Column : 4.6-mm × 25-cm C18 column with 5-µm packing (e.g., L72 phase) for optimal resolution .
  • Mobile Phase : Methanol containing 0.77 g/L ammonium acetate, adjusted to pH 4.5–5.0 to stabilize acyl glucuronides .
  • Flow Rate : 0.8 mL/min, with column temperature maintained at 40°C to enhance peak symmetry .
  • System Suitability : Resolution ≥0.8 between Nateglinide and its isomer (e.g., related compound B) must be verified before analysis .
    Note : Sample stability is critical; store solutions at 2–8°C and analyze within 48 hours to prevent hydrolysis .

Basic: How should researchers handle and store this compound to minimize degradation during experiments?

Answer:

  • Storage Conditions : Lyophilized forms should be stored at -80°C under inert gas (e.g., argon) to prevent oxidation. Reconstituted solutions in methanol or buffered aqueous media (pH 6.8–7.4) are stable for ≤48 hours at 2–8°C .
  • Avoid : Freeze-thaw cycles, prolonged exposure to room temperature (>4 hours), and alkaline conditions (pH >8), which accelerate acyl migration and hydrolysis .
  • Validation : Pre-experiment stability tests under intended storage conditions are mandatory, using HPLC to confirm integrity .

Advanced: How can researchers resolve discrepancies in impurity profiles of this compound across analytical batches?

Answer:
Discrepancies often arise from variable synthesis byproducts or degradation products. Mitigation strategies include:

  • Impurity Tracking : Use relative retention times (RRT) and response factors from reference standards (e.g., ethyl analog: RRT 0.6, response factor 1.0; ester impurity: RRT 4.1, response factor 0.94) to identify contaminants .
  • System Suitability : Ensure resolution ≥0.8 between critical pairs (e.g., nateglinide and related compound B) and verify relative standard deviation (RSD) ≤5% for replicate injections .
  • Root-Cause Analysis : Compare raw material sources, synthesis pathways, and storage conditions across batches. For example, elevated IPP impurity (RRT 3.1) may indicate incomplete purification of trans-4-isopropylcyclohexylcarboxylic acid intermediates .

Advanced: What methodological approaches are recommended for detecting and quantifying reactive acyl glucuronide-protein adducts in vitro?

Answer:

  • Electrophoretic Separation : SDS-PAGE followed by Western blotting using anti-adduct antibodies can visualize stable protein adducts. Use reducing conditions to distinguish covalent bonds from non-specific binding .
  • ELISA : Quantify adduct-specific antibodies in serum or tissue homogenates. Validate with competitive inhibition assays using synthetic adducts as competitors .
  • Mass Spectrometry (MS) : High-resolution LC-MS/MS with isotopic labeling (e.g., SILAC) identifies adduct formation sites on proteins. Optimize collision energy to fragment glucuronide-protein bonds without degrading target peptides .

Advanced: How to design experiments to assess the pharmacokinetic behavior of this compound, considering its instability?

Answer:

  • Sampling Protocol : Collect blood/tissue samples at ≤5-minute intervals post-dose. Immediately acidify plasma to pH 3–4 with 1M HCl to arrest acyl migration .
  • Analytical Workflow :
    • Parent Compound : Use validated HPLC to quantify intact glucuronide.
    • Degradation Products : Monitor hydrolyzed aglycone (nateglinide) and isomeric glucuronides via RRT shifts (e.g., β-1-O-acyl vs. β-2-O-acyl isomers) .
    • Protein Binding : Centrifuge samples at 4°C to separate free vs. protein-bound fractions. Use ultrafiltration (3 kDa cutoff) for quantification .
  • Data Modeling : Apply compartmental models with first-order degradation kinetics to estimate half-life and clearance rates. Validate with stability-adjusted recovery experiments .

Advanced: What strategies can address contradictory data in the reactivity of this compound with nucleic acids?

Answer:
Contradictions may stem from assay sensitivity or confounding factors:

  • Controlled Incubation : Use isotopically labeled glucuronide (e.g., ¹⁴C-nateglinide) incubated with purified DNA/RNA under physiological pH (7.4) and temperature (37°C). Include negative controls (no enzyme) to rule out non-specific binding .
  • Adduct Detection : Employ ³²P-postlabeling or LC-MS/MS to identify covalent modifications. Compare results across multiple cell lines (e.g., hepatocytes vs. renal cells) to assess tissue-specific reactivity .
  • Confounding Factors : Test for interference from co-administered drugs or endogenous metabolites (e.g., glutathione) that may quench reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.